4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine
Overview
Description
4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine is a chemical compound with the molecular formula C₁₂H₁₅ClN₂ and a molecular weight of 222.72 g/mol. This compound belongs to the pyrimidine family, which consists of heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms in the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for various substrates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to achieve the required purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the pyrimidine ring.
Reduction Products: Amines or alcohols derived from the pyrimidine core.
Substitution Products: Pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It may have potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine is similar to other pyrimidine derivatives, such as 2-chloro-6-methylpyrimidine and 4-methyl-6-cyclohexylpyrimidine. its unique combination of cyclopentyl and cyclopropyl groups distinguishes it from these compounds. The presence of these groups can influence the compound's reactivity and biological activity, making it a valuable tool in research and industry.
Comparison with Similar Compounds
2-Chloro-6-methylpyrimidine
4-Methyl-6-cyclohexylpyrimidine
2,4-Dichloro-6-methylpyrimidine
4-Chloro-6-ethylpyrimidine
This comprehensive overview provides a detailed understanding of 4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-6-cyclopentyl-2-cyclopropylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c13-11-7-10(8-3-1-2-4-8)14-12(15-11)9-5-6-9/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHBOOLQUZCFHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NC(=N2)C3CC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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